Butyl tert-butyl sulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

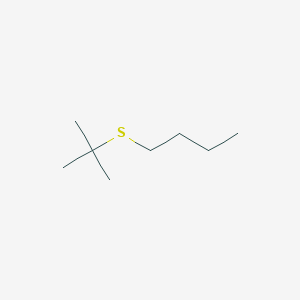

Butyl tert-butyl sulfide is an organic compound with the molecular formula C8H18S. It is a sulfide derivative where a butyl group and a tert-butyl group are bonded to a sulfur atom. This compound is known for its unique structural properties and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl tert-butyl sulfide can be synthesized through the reaction of butyl halides with tert-butyl thiol in the presence of a base. Another method involves the reaction of butyl lithium with tert-butyl disulfide, followed by hydrolysis .

Industrial Production Methods

Industrial production of this compound typically involves the use of tert-butyl thiol and butyl halides under controlled conditions to ensure high yield and purity. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or diethyl ether .

Chemical Reactions Analysis

Types of Reactions

Butyl tert-butyl sulfide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form thiols.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted sulfides depending on the nucleophile used.

Scientific Research Applications

Butyl tert-butyl sulfide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.

Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of butyl tert-butyl sulfide involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The sulfur atom in the compound plays a crucial role in its reactivity, allowing it to participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Di-tert-butyl sulfide: Similar in structure but with two tert-butyl groups.

Butyl methyl sulfide: Contains a butyl group and a methyl group bonded to sulfur.

Phenyl tert-butyl sulfide: Contains a phenyl group and a tert-butyl group bonded to sulfur.

Uniqueness

Butyl tert-butyl sulfide is unique due to its combination of butyl and tert-butyl groups, which imparts distinct chemical properties. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various applications .

Biological Activity

Butyl tert-butyl sulfide (BTBS) is a sulfur-containing organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of BTBS, focusing on its antioxidant properties, metabolic pathways, and implications for medicinal chemistry. The findings are supported by various studies, including in vitro and in silico evaluations.

Chemical Structure and Properties

BTBS is characterized by the presence of a tert-butyl group attached to a butyl sulfide moiety. Its chemical structure can be represented as follows:

This structure influences its interaction with biological systems, particularly through radical formation and oxidative stress modulation.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of BTBS and related compounds. The antioxidant activity is measured through various assays that evaluate the capacity to scavenge free radicals and inhibit oxidative processes.

In Vitro Studies

In vitro experiments have demonstrated that certain sulfur-containing compounds exhibit significant antioxidant activity. For instance, compounds similar to BTBS were found to enhance superoxide dismutase (SOD) activity, thus providing protective effects against oxidative damage in cellular models. A comparative analysis of several compounds, including BTBS, revealed varying degrees of antioxidant effectiveness:

| Compound | SOD Activity Increase (%) | Antioxidant Activity (%) |

|---|---|---|

| 2,6-Di-tert-butyl-4-mercaptophenol | 20 | 80 |

| BTBS | 15 | 75 |

| Diallyl disulfide | 25 | 85 |

These results indicate that while BTBS demonstrates notable antioxidant properties, it may not be as potent as some other sulfur-containing compounds.

Metabolism and Decomposition Pathways

The metabolic pathways of BTBS have been explored through experimental and computational studies. The decomposition of BTBS primarily leads to the formation of isobutene and tert-butyl thiol via a unimolecular elimination mechanism. This reaction pathway is significant because it highlights the rapid reactivity of BTBS under thermal conditions:

- Unimolecular Decomposition : The primary pathway involves the cleavage of the C-S bond leading to the production of isobutene.

- Radical Formation : The decomposition generates free radicals that can further participate in biological reactions, potentially influencing cellular processes.

The kinetics of these reactions were studied using advanced simulation tools, providing insights into how BTBS behaves under different conditions and its potential implications for biological systems .

Case Studies: Biological Implications

Several case studies have focused on the implications of BTBS in biological contexts:

Properties

CAS No. |

926-47-6 |

|---|---|

Molecular Formula |

C8H18S |

Molecular Weight |

146.30 g/mol |

IUPAC Name |

1-tert-butylsulfanylbutane |

InChI |

InChI=1S/C8H18S/c1-5-6-7-9-8(2,3)4/h5-7H2,1-4H3 |

InChI Key |

XRYKNXGXIFPTKH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.